

Characteristics of Bensulide as an organophosphate herbicide

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An In-depth Technical Guide to **Bensulide**: An Organophosphate Herbicide

Introduction

Bensulide is a selective, pre-emergence organophosphate herbicide utilized for the control of annual grasses and broadleaf weeds.[1][2] Unlike the majority of organophosphate compounds, which are primarily insecticides, **bensulide** is one of the few developed for herbicidal activity.[1][2] It is commonly applied to a variety of vegetable crops, including carrots, melons, cucumbers, and peppers, as well as cotton and turfgrass.[1][2] Application is typically performed on bare soil prior to crop planting and weed seed germination, followed by soil incorporation to a depth of 1 to 2 inches.[2] **Bensulide** is available in granular and emulsifiable concentrate formulations.[1][2]

Physicochemical Properties

Bensulide is a viscous, colorless liquid or a white crystalline solid with a characteristic camphor-like odor.[1][3] Its key physicochemical properties are summarized in the table below.



Property	Value	Source
Chemical Name	O,O-diisopropyl S-2- phenylsulfonylaminoethyl phosphorodithioate	[1]
CAS Number	741-58-2	[1]
Molecular Formula	C14H24NO4PS3	[2][3]
Molecular Weight	397.54 g/mol	[1]
Appearance	Viscous, colorless liquid or white crystalline solid	[1][2]
Melting Point	34.4 °C	[1][2][4]
Water Solubility	5.6 - 25 mg/L at 20-25 °C	[1][2][5]
Solubility in Other Solvents	Miscible with acetone, ethanol, xylene; Soluble in kerosene	[1][3]
Vapor Pressure	0.133 mPa at 25 °C	[1]
Octanol-Water Partition Coefficient (Kow)	4.2175	[1]
Soil Adsorption Coefficient (Koc)	1,433 - 4,326 mL/g (Bensulide); 557 mL/g (Bensulide Oxon)	[5]

Mechanism of Action

Bensulide exhibits a dual mechanism of action, affecting both the nervous system of animals and the growth processes of plants.

Acetylcholinesterase Inhibition

As an organophosphate, **bensulide**'s primary mode of toxicological action in animals is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh).[7][8] By phosphorylating the serine residue at the active site of AChE, **bensulide**



inactivates the enzyme.[5] This leads to an accumulation of ACh at the synapse, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity.[5][8] The oxygen analog of **bensulide**, **bensulide** oxon, is also a potent AChE inhibitor.[5]

Synaptic Cleft Binds Postsynaptic Receptor Nerve Impulse Acetylcholine (ACh) Hydrolysis Choline + Acetate Acetylcholinesterase (AChE) Inhibition Bensulide

Normal Synaptic Function vs. Bensulide Inhibition

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Caption: Acetylcholinesterase (AChE) inhibition by Bensulide.

Herbicidal Action

In plants, **bensulide** acts as a pre-emergence herbicide by inhibiting mitosis (cell division) and root growth.[4] It is rapidly absorbed by the roots and, to a lesser extent, foliage.[1] Following absorption, it is translocated to the active growing points of the plant, such as root and stem tips, where it disrupts cell division, thereby preventing weed germination and seedling development.[1][9]

Toxicological Profile



Bensulide is classified as moderately toxic to humans.[6] The adult female is typically more sensitive to its effects than the adult male.[5] It is not considered likely to be carcinogenic in humans.[5]

Acute and Chronic Toxicity Data

Endpoint	Species	Route	Value	Toxicity Category	Source
LD50	Rat	Oral	271 - 770 mg/kg	Moderately Toxic	[1][4]
LD ₅₀	Rat	Dermal	3950 mg/kg	Slightly Toxic	[1]
LD ₅₀	Rabbit	Dermal	2000 mg/kg	Slightly Toxic	[1]
LD50	Bobwhite Quail	Oral	1386 mg/kg	Slightly Toxic	[1]
LD50	Bee	Contact	0.0016 mg/bee	Very Highly Toxic	[1]
LC50 (96-hr)	Rainbow Trout	Aquatic	1.1 mg/L	Highly Toxic	[1]
LC50 (96-hr)	Bluegill Sunfish	Aquatic	1.4 mg/L	Highly Toxic	[1]
LC50 (96-hr)	Goldfish	Aquatic	1-2 mg/L	Highly Toxic	[1]
NOAEL (90- day)	Rat	Oral (feeding)	25 mg/kg/day	-	[1]

Toxicity categories are based on the US EPA classification system.

Symptoms of acute poisoning in humans are typical of organophosphate exposure and can range from nausea and vomiting at mild levels to abdominal cramps, loss of muscle coordination, slurred speech, convulsions, coma, and death at higher exposure levels.[1] Chronic exposure also leads to cholinesterase inhibition, with symptoms including chest tightness, headache, dizziness, weakness, and muscle twitches.[1]



Environmental Fate and Persistence

Bensulide is characterized by its high persistence in soil environments.[1]

Behavior in Soil and Water

It binds strongly to the top 0 to 5 cm of soil, which limits its potential for leaching into groundwater and evaporation into the atmosphere.[1][4] The primary route of dissipation is slow microbial breakdown.[1] The rate of this degradation is influenced by several factors; it increases with higher soil temperature and organic matter content but decreases in more basic (alkaline) soils.[1]

Environmental Persistence Data

Medium	Parameter	Value	Conditions	Source
Soil	Half-life (t1/2)	4 months	Moist loam soil, 21-27 °C	[1]
Soil	Half-life (t1/2)	6 months	Moist loamy sand, 21-27 °C	[1]
Soil	Half-life (t1/2)	27.1 - 44.3 days	Silty-loam soil (field study)	[10]
Soil	Half-life (t1/2)	~1 year	Aerobic soil metabolism	[11]
Water	Half-life (t1/2)	4 - 6 days	Flooded rice fields	[1]

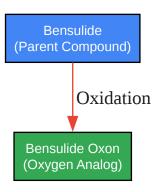
Due to its persistence, significant residues of **bensulide** can be detected in soil 6 months after application, especially when tillage is restricted.[12][13]

Metabolism Plant Metabolism

Bensulide is absorbed by plant roots and foliage and is translocated to meristematic tissues. [1] When applied to roots, it is primarily its metabolites, rather than the parent compound, that are translocated to the leaves.[1] A key metabolic transformation is the oxidation of **bensulide**



to its oxygen analog, **bensulide** oxon. This degradate is more mobile in soil than the parent compound.[5]



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Caption: Metabolic conversion of **Bensulide** to **Bensulide** Oxon.

Animal Metabolism

While detailed data on the fate of **bensulide** in humans and animals are limited, the general metabolic pathway for organophosphates involves biotransformation from lipophilic compounds to more polar, water-soluble metabolites that can be eliminated from the body.[1][14]

Analytical Methodology

The determination of **bensulide** and its primary metabolite, **bensulide** oxon, in environmental and biological samples is crucial for monitoring and regulatory purposes.

Instrumentation and Technique

The standard enforcement analytical method for plant commodities and soil is Gas Chromatography (GC).[5][15][16] The technique typically employs a phosphorus-sensitive detector, such as a thermionic detector or a flame photometric detector (FPD), to achieve high selectivity and sensitivity for the phosphorus-containing analytes.[5][16] For confirmation of results, Thin-Layer Chromatography (TLC) can be utilized.[5][16]

Experimental Protocol: Residue Analysis in Soil

The following is a generalized protocol based on established methods for the extraction and analysis of **bensulide** and its oxygen analog from soil samples.[15]

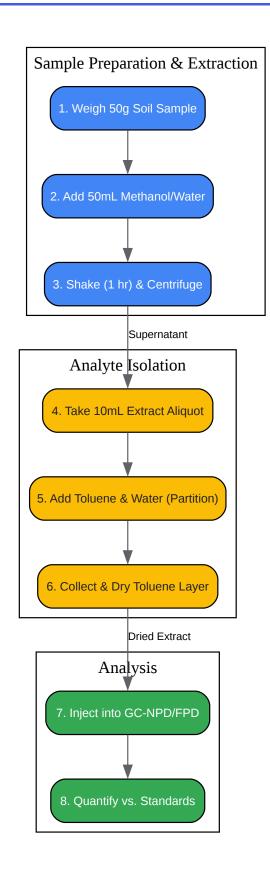
Foundational & Exploratory





- Sample Preparation: A 50 g soil sample is weighed into a wide-mouth jar.
- Extraction: 50 mL of a methanol-water solution (60:40 v/v) is added to the soil. The jar is sealed and shaken on a mechanical shaker for one hour. The mixture is then centrifuged to separate the soil from the liquid extract.
- Liquid-Liquid Partitioning: A 10 mL aliquot of the supernatant is transferred to a new jar. 10 mL of toluene and 20 mL of water are added. The jar is shaken for two minutes to partition the analytes from the aqueous methanol phase into the toluene phase.
- Drying: The toluene layer (upper phase) is carefully transferred to a dry jar containing anhydrous sodium sulfate to remove any residual water.
- GC Analysis: An aliquot of the dried toluene extract is injected into the gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector (NPD) or flame photometric detector (FPD).
- Quantification: The concentration of bensulide and bensulide oxon in the sample is
 determined by comparing the peak heights or areas from the sample extract to those of
 known concentration standards (external standard calibration).





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Caption: Workflow for **Bensulide** residue analysis in soil.



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